(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their stability and reactivity, making the compound potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Furan Ring: The furan ring can be synthesized through the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.
Coupling Reaction: The thiophene and furan rings are coupled through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene and furan rings.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Furan Derivatives: Compounds containing the furan ring, such as furfural.
Acrylamide Derivatives: Compounds containing the acrylamide group, such as N,N-dimethylacrylamide.
Uniqueness
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is unique due to the presence of both thiophene and furan rings, which can impart distinct chemical and physical properties. This dual functionality can make the compound more versatile in various applications compared to compounds containing only one of these rings.
Properties
IUPAC Name |
(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11(17)14-6-5-13(20-14)8-9-16-15(18)7-4-12-3-2-10-19-12/h2-7,10H,8-9H2,1H3,(H,16,18)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMYRATZKWPSV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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